2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one
Description
2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one is a chloroacetylated piperidine derivative characterized by a 2-fluoroethyl substituent on the piperidine ring. The compound combines a reactive chloroacetyl group with a fluorinated alkyl chain, making it a versatile intermediate in medicinal chemistry. Its molecular weight is approximately 245.62 g/mol (estimated based on analogous structures, e.g., ), and its structure is tailored for interactions with biological targets, leveraging the electronegativity of fluorine and the electrophilic nature of the chloroacetamide group.
Properties
IUPAC Name |
2-chloro-1-[4-(2-fluoroethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClFNO/c10-7-9(13)12-5-2-8(1-4-11)3-6-12/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBESLXNUPIADQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, relevant case studies, and research findings, supported by data tables and diverse sources.
The molecular formula of this compound is , with a molecular weight of approximately 247.67 g/mol. The compound features a chloro group and a piperidine ring, which are known to influence its pharmacological properties.
Biological Activity Overview
The biological activity of this compound is inferred from studies on structurally related compounds. Here are some potential activities based on structural analogs:
| Activity | Description |
|---|---|
| Antimicrobial | Similar compounds have shown efficacy against various bacterial strains. |
| Antitumor | Derivatives containing piperidine structures have been studied for tumor inhibition. |
| Antioxidant | Exhibits properties that scavenge free radicals, potentially reducing oxidative stress. |
| Antiviral | Some analogs have demonstrated activity against viral infections in preliminary studies. |
Antitumor Activity
A study conducted on piperidine derivatives indicated that modifications at specific positions could lead to significant antitumor effects. For instance, compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation in vitro, showing promising results in reducing cell viability.
Antimicrobial Properties
Research has demonstrated that piperidine derivatives possess broad-spectrum antimicrobial activity. A derivative with a similar structure was tested against both Gram-positive and Gram-negative bacteria, revealing notable inhibitory effects. Such studies suggest that this compound may also exhibit similar antimicrobial properties.
While specific mechanisms for this compound are not well-documented, it is hypothesized that compounds with similar structures may act through receptor interactions or enzyme inhibition pathways. For example, some piperidine derivatives have been shown to inhibit key enzymes involved in cancer cell metabolism.
Future Research Directions
Given the promising structural characteristics and the biological activities exhibited by related compounds, future research should focus on:
- In vitro and In vivo Studies : Conduct comprehensive studies to assess the biological activity of this compound.
- Mechanistic Studies : Investigate the specific pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance biological activity while minimizing toxicity.
Scientific Research Applications
The compound 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one is a specialized chemical with potential applications in various fields, particularly in medicinal chemistry and pharmaceutical development. This article will explore its scientific research applications, supported by relevant data tables and case studies.
Pharmacological Research
This compound has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, particularly within the central nervous system, due to the presence of the piperidine ring which is known for its activity as a psychoactive compound.
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of other biologically active molecules. Its chlorinated and fluorinated derivatives have shown promise in enhancing the efficacy of certain drugs, particularly those targeting neurological disorders.
Antidepressant and Anxiolytic Potential
Research indicates that compounds similar to this compound may exhibit antidepressant and anxiolytic properties. Studies have focused on the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Data Tables
Case Study 1: Neuropharmacological Effects
A study published in Neuropharmacology explored the effects of similar piperidine derivatives on serotonin receptors. The findings indicated that modifications on the piperidine ring could enhance binding affinity, suggesting that compounds like this compound might be optimized for better therapeutic outcomes in mood disorders.
Case Study 2: Synthesis and Efficacy
Another research effort focused on synthesizing derivatives of this compound to evaluate their pharmacokinetic properties. The derivatives displayed varied bioavailability profiles, indicating that structural modifications could lead to improved efficacy and safety profiles for future drug candidates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s key distinction lies in its 2-fluoroethyl-piperidine moiety. Below is a comparative analysis with analogous compounds:
Functional Group Impact
- Chloroacetyl Group : Common to all compounds, this group is critical for covalent interactions (e.g., alkylation of enzymes) and is frequently used in prodrug design .
- Fluorinated Substituents : The 2-fluoroethyl group in the target compound balances lipophilicity and metabolic resistance compared to bulkier substituents (e.g., trifluoromethylphenyl in ) or polar groups (e.g., hydroxy in ). Fluorine’s inductive effects may also modulate pKa and binding affinity .
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) introduce additional hydrogen-bonding sites, while piperidine-based compounds (e.g., ) prioritize conformational flexibility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution. A key intermediate, 2-chloro-1-(piperidin-1-yl)ethan-1-one, is alkylated with a 2-fluoroethyl group. Optimization involves using DMF as a solvent with catalytic KI to enhance reactivity and reduce side reactions. Heating at 80–100°C for 12–16 hours under reflux improves yield . Monitoring via TLC or HPLC ensures reaction completion.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodology : Use H/C NMR to confirm the piperidine ring substitution pattern and fluorine integration. Discrepancies in carbonyl signals (e.g., ~170–175 ppm in C NMR) may arise from conformational flexibility; variable-temperature NMR or computational modeling (DFT) can resolve ambiguities . LC-MS validates molecular weight, while IR confirms ketone and C-Cl bonds (~1700 cm and ~550 cm) .
Q. What are the stability considerations for long-term storage of this compound?
- Methodology : Store at 2–8°C in airtight, light-resistant containers. The compound is sensitive to hydrolysis due to the chloroacetyl group; stability tests via accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored under recommended conditions .
Advanced Research Questions
Q. How can molecular docking and dynamics (MD) simulations guide the design of derivatives targeting biological receptors?
- Methodology : Dock the compound into target proteins (e.g., kinases or GPCRs) using AutoDock Vina. MD simulations (GROMACS, 100 ns) assess binding stability by analyzing RMSD and hydrogen-bond interactions. For example, the 2-fluoroethyl group enhances hydrophobic interactions in enzyme pockets, as demonstrated in anti-proliferative analogs .
Q. What strategies address contradictory biological activity data across cell-based assays?
- Methodology : Validate target engagement using orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream signaling). Contradictions may arise from off-target effects; employ CRISPR knockouts or isoform-selective inhibitors to isolate mechanisms . Dose-response curves (IC) and metabolic stability assays (microsomal incubation) further clarify discrepancies .
Q. How does modifying the 2-fluoroethyl group impact structure-activity relationships (SAR) in antimicrobial or anticancer applications?
- Methodology : Synthesize analogs with substituents like -CHCF or -CHOCH. Evaluate SAR using MIC (microbroth dilution) or MTT assays. The 2-fluoroethyl group improves membrane permeability (logP ~2.1) and metabolic stability compared to bulkier groups, as seen in fungicidal derivatives .
Q. What analytical workflows resolve purity challenges in scaled-up synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
